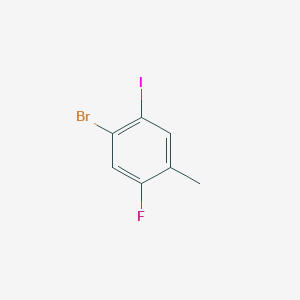

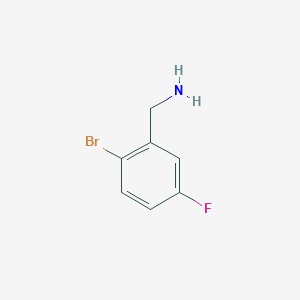

2-Brom-5-Fluorbenzylamin

Übersicht

Beschreibung

2-Bromo-5-fluorobenzylamine, or BFBA, is an organic compound that has a wide range of applications in the research field. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. BFBA is also used as an intermediate in the synthesis of a variety of compounds, such as pyridines, quinolines, and indoles. BFBA has been studied extensively in the laboratory and its structure, properties, and applications are well understood.

Wissenschaftliche Forschungsanwendungen

Materialwissenschaften

2-Brom-5-Fluorbenzylamin wird als Vorläufer für die Synthese von 5-Fluor-3-substituierten Benzoxaborolen verwendet. Diese Verbindungen finden Anwendung in der Materialwissenschaft als molekulare Rezeptoren und Bausteine in der Kristalltechnik .

Molekularer Abdruck

Die Verbindung wird auch zur Herstellung von Steroidkonjugaten für den molekularen Abdruck verwendet, einer Technik zur Herstellung von Polymermatrizen mit spezifischen Affinitäten für bestimmte Moleküle .

Farbstoffe und Biosensoren

Außerdem dient es als Ausgangsmaterial für Farbstoffe und Biosensoren, die alpha-Hydroxycarbonsäuren detektieren können .

Proteomik-Forschung

Es wird als Spezialprodukt für Anwendungen in der Proteomikforschung erwähnt, die sich mit der Untersuchung von Proteomen und ihren Funktionen befasst .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Bromo-5-fluorobenzylamine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can act as a substrate for monoamine oxidase, an enzyme that catalyzes the oxidation of monoamines. The interaction between 2-Bromo-5-fluorobenzylamine and monoamine oxidase involves the formation of an imine intermediate, which is subsequently hydrolyzed to produce the corresponding aldehyde, ammonia, and hydrogen peroxide. Additionally, 2-Bromo-5-fluorobenzylamine can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

2-Bromo-5-fluorobenzylamine has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. For example, it has been observed to inhibit the activity of protein kinase C, a key regulator of cell proliferation, differentiation, and apoptosis. This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, 2-Bromo-5-fluorobenzylamine can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-5-fluorobenzylamine involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, its interaction with monoamine oxidase results in the formation of a covalent bond with the enzyme’s flavin adenine dinucleotide cofactor, leading to enzyme inhibition. Additionally, 2-Bromo-5-fluorobenzylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-fluorobenzylamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air. Over time, the degradation products can accumulate and potentially exert different biological effects compared to the parent compound. Long-term exposure to 2-Bromo-5-fluorobenzylamine in in vitro studies has shown that it can lead to sustained oxidative stress and chronic inhibition of key metabolic enzymes, resulting in altered cellular functions .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-fluorobenzylamine in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the generation of reactive oxygen species and the disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

2-Bromo-5-fluorobenzylamine is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It can be metabolized by cytochrome P450 enzymes to produce hydroxylated metabolites, which can further undergo conjugation reactions to form glucuronides and sulfates. These metabolites can be excreted from the body via the urine. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2-Bromo-5-fluorobenzylamine is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via organic cation transporters, which facilitate the movement of positively charged molecules across cell membranes. Once inside the cell, 2-Bromo-5-fluorobenzylamine can bind to intracellular proteins, influencing its localization and accumulation. The compound can also be distributed to various tissues, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of 2-Bromo-5-fluorobenzylamine can affect its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications can direct 2-Bromo-5-fluorobenzylamine to these compartments, influencing its biological effects. For example, its localization to the mitochondria can enhance its ability to induce oxidative stress and disrupt mitochondrial function .

Eigenschaften

IUPAC Name |

(2-bromo-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVQVBQUMCXTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378404 | |

| Record name | 2-Bromo-5-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

747392-34-3 | |

| Record name | 2-Bromo-5-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747392-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)